REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Li][CH2:11][CH2:12]CC.C(Br)C.O>C1COCC1.CCCCCC>[CH2:11]([CH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)[CH3:12]
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
being kept comprised within the range of from 30° C. to 40° C
|
Type
|
CUSTOM
|
Details
|
to rise up to approximately 20-25° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with petroleum ether
|
Type
|
WASH
|
Details
|
After washing until neutral,
|
Type
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CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the organic phase
|
Type
|
DISTILLATION
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Details
|
the obtained residue is distilled
|
Type
|
CUSTOM
|
Details
|
The fraction boiling at 92-95° C./30 mm Hg is collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |